Researchers are exploring the potential impact of substances with a similar structure to 2,7-Dimethyltetralin on human brain organoids. One such compound is 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) []. Brain organoids are 3D clusters of cells grown in a lab that can mimic some aspects of human brain development and function.
By studying the effects of 5-MeO-DMT on these organoids, scientists hope to gain insights into how related compounds might influence brain function. A 2017 study by Dakić et al. employed proteomic analysis to reveal changes in proteins associated with anti-inflammatory actions and neuroplasticity in the organoids treated with 5-MeO-DMT []. This suggests that compounds like 2,7-Dimethyltetralin might have potential neurochemical effects, although further research is needed to confirm this.
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene, also known as 2,7-dimethyltetralin, is an organic compound with the molecular formula . It is a bicyclic hydrocarbon derived from naphthalene and features a saturated ring structure. The compound is characterized by two methyl groups located at the 2 and 7 positions of the tetrahydronaphthalene framework. This specific arrangement contributes to its unique chemical properties and reactivity compared to other isomers.
These reactions are significant for its applications in organic synthesis and materials science.
Research into the biological activity of 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene has indicated potential interactions with biological systems. The compound has been explored for its possible therapeutic properties and interactions with various biological molecules. While specific biological effects remain under investigation, its structural characteristics suggest it may influence biochemical pathways relevant to medicinal chemistry.
The synthesis of 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods:
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has a range of applications across different fields:
Interaction studies involving 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene focus on its reactivity with biological molecules and its behavior in catalytic processes. For instance, during isomerization reactions facilitated by catalysts with strong Brönsted acid sites, the compound interacts with active sites leading to structural rearrangements. Understanding these interactions is crucial for optimizing its use in synthetic chemistry and assessing its biological implications.
Several compounds share structural similarities with 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Dimethyltetralin | Methyl groups at positions 2 and 6 | Different reactivity due to methyl positioning |
| 1,5-Dimethyltetralin | Methyl groups at positions 1 and 5 | Distinct catalytic behavior compared to others |
| 2,8-Dimethyltetralin | Methyl groups at positions 2 and 8 | Unique physical properties affecting solubility |
The uniqueness of 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene lies in its specific methyl group positioning which significantly influences its chemical reactivity and physical properties. Compared to its isomers, it exhibits distinct behavior in catalytic processes and has specific applications that leverage these characteristics.
The study of tetrahydronaphthalene (tetralin) derivatives traces back to the early 20th century, when hydrogenation techniques emerged as pivotal tools for modifying aromatic hydrocarbons. Tetralin itself, first synthesized via catalytic hydrogenation of naphthalene, became a model system for understanding partial hydrogenation kinetics and stereochemical outcomes. The introduction of alkyl substituents, such as methyl groups, further expanded interest in tetralin derivatives due to their altered reactivity and stability profiles.
2,7-Dimethyltetralin gained prominence in the 1960s–1970s alongside advances in petrochemical refining, where its structural isomerism and dehydrogenation potential were leveraged for producing dimethylnaphthalenes (DMNs). Early patents, such as US3775500A, detailed multistep processes for converting 5-p-tolylpentene-2 into 2,7-dimethylnaphthalene via 1,7-dimethyltetralin intermediates, highlighting the compound's role in synthesizing polyester precursors. These developments underscored the industrial demand for regioselective alkylated tetralins, driving systematic investigations into their synthesis and functionalization.
Iron(III) chloride (FeCl~3~) has emerged as a cost-effective and environmentally benign catalyst for constructing the tetralin scaffold. Its Lewis acidity facilitates tandem cyclization reactions with high diastereoselectivity.
FeCl~3~ activates aldehydes to form oxocarbenium ions, initiating a Prins cyclization with substituted allylic alcohols. This intermediate undergoes Friedel–Crafts alkylation with aromatic rings, yielding polycyclic products. For example, the reaction of (E/Z)-6-phenylhex-3-en-1-ol with aldehydes generates a tetrahydropyran intermediate, which rearranges into tetralin derivatives via FeCl~3~-mediated ring opening [6]. Density functional theory (DFT) calculations suggest that the transition state adopts a chair-like conformation, favoring axial attack of the aromatic ring to achieve >20:1 diastereoselectivity [6]. The absence of radical intermediates was confirmed through trapping experiments with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which showed no suppression of product formation [3].
Catalyst loading critically influences reaction efficiency. In FeCl~3~-catalyzed cyclizations, 10 mol% catalyst with 4Å molecular sieves achieves yields up to 92% [6]. Reducing the loading to 5 mol% decreases yields to 65%, while exceeding 15 mol% promotes side reactions such as over-alkylation. The table below summarizes key optimization data:
| FeCl~3~ Loading (mol%) | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|
| 5 | 65 | 15:1 |
| 10 | 92 | >20:1 |
| 15 | 78 | 12:1 |
Isoindoline serves as a precursor for ortho-xylylene intermediates via nitrogen deletion. Treatment of isoindoline with O-diphenylphosphinylhydroxylamine (DPPH) eliminates nitrogen gas, generating a singlet ortho-xylylene diene [3]. This reactive species participates in Diels–Alder reactions with dienophiles, forming 2,7-DMT derivatives. For instance, dimethyl fumarate reacts with ortho-xylylene to yield trans-2,7-dimethyltetralin-1,2-dicarboxylate in 77% yield [3].
Electron-deficient dienophiles exhibit superior reactivity. The table below compares yields across dienophiles:
| Dienophile | Yield (%) | Product Stereochemistry |
|---|---|---|
| Dimethyl fumarate | 77 | trans |
| Fumaronitrile | 47 | trans |
| Diethyl azodicarboxylate | 53 | N-substituted |
| N-Methylmaleimide | 62 | cis |
Steric and electronic factors dictate outcomes. Dimethyl maleate isomerizes to fumarate under basic conditions, ensuring exclusive trans product formation [3]. Bulky dienophiles like diethyl citraconate show reduced yields (<10%) due to hindered cycloaddition.
Heck coupling between 4-bromotoluene and 3-methyl-3-buten-1-ol generates a β,γ-unsaturated alcohol, which undergoes catalytic hydrogenation and acid-catalyzed cyclization to 2,7-DMT [1]. This method avoids isomerization byproducts, achieving regioselectivity >99% [1].
FeCl~3~-catalyzed Prins cyclization forms tetrahydropyran intermediates, which rearrange into tetralins via acid-mediated ring opening [6]. For example, treatment of the pyran derivative with aqueous HCl yields 2,7-DMT with retention of stereochemistry.
Chiral phosphoric acids enable asymmetric induction in Diels–Alder reactions. Using (R)-BINOL-derived catalysts, enantiomeric excess (ee) values up to 85% have been reported for tetralin carboxylates [3].
Bulky substituents on the dienophile or diene enhance stereocontrol. For example, 2,7-DMT derivatives with tert-butyl groups exhibit dr >25:1 due to hindered rotation in the transition state [6]. Conversely, electron-donating groups on the aromatic ring reduce selectivity by destabilizing the oxocarbenium intermediate.